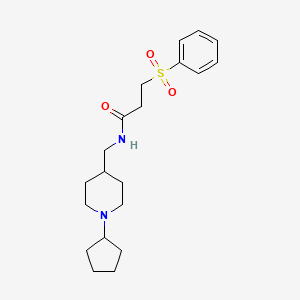
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Scientific Research Applications
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists
Studies have identified compounds structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide as potent TRPV1 antagonists, indicating their potential applications in pain management. For instance, a series of propanamides, through structure-activity relationship (SAR) analysis, were found to exhibit significant analgesic activity in rat neuropathic models, suggesting their use in developing new analgesics with minimal side effects (Kim et al., 2012). Another study focused on 2-sulfonamidopyridine C-region analogs of these propanamides, highlighting their high affinity as TRPV1 ligands and strong analgesic activity in pain models (Ann et al., 2016).
Drug Metabolism and Pharmacokinetics
Research on the metabolic pathways and pharmacokinetics of related compounds has provided insights into their stability and transformation within biological systems. For example, the application of microbial-based surrogate biocatalytic systems has been demonstrated to produce mammalian metabolites, supporting drug metabolism studies (Zmijewski et al., 2006). These findings are crucial for understanding the drug's behavior in human systems and for the development of safer and more effective therapeutic agents.
Quantum Chemical Studies
Quantum chemical analysis of compounds structurally similar to this compound, such as bicalutamide, has provided insights into their molecular properties, including steric energy and potential energy associated with bonded and non-bonded interactions. Such studies help in understanding the drug-receptor interactions at the molecular level, facilitating the design of compounds with optimized efficacy and reduced adverse effects (Otuokere & Amaku, 2015).
Selective Androgen Receptor Modulators (SARMs)
Research on SARMs has identified compounds within this chemical class as potential treatments for androgen-dependent diseases. These studies involve the investigation of pharmacokinetics, metabolism, and the identification of major metabolites in animal models, contributing to the development of novel therapeutic agents for diseases such as benign hyperplasia (Wu et al., 2006).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(12-15-26(24,25)19-8-2-1-3-9-19)21-16-17-10-13-22(14-11-17)18-6-4-5-7-18/h1-3,8-9,17-18H,4-7,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZHMDJFPSXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
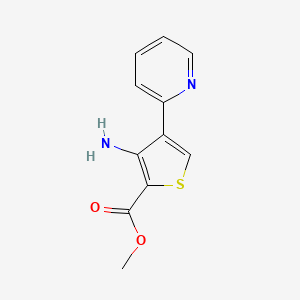
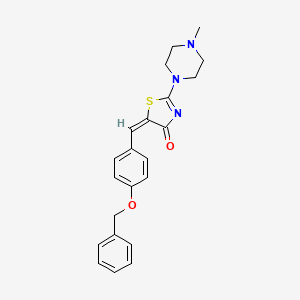
![[(4-Methoxyphenyl)thio]acetaldehyde](/img/structure/B2568242.png)
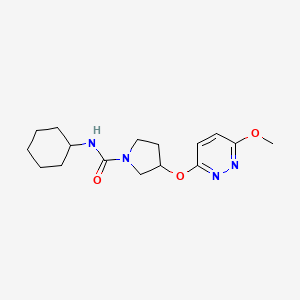
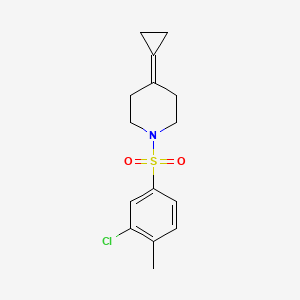
![5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2568247.png)
![N-[[1-(Dimethylcarbamoyl)cyclopentyl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2568250.png)
![[4-(methylamino)tetrahydro-2H-thiopyran-4-yl]methanol](/img/structure/B2568253.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2568255.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2568256.png)

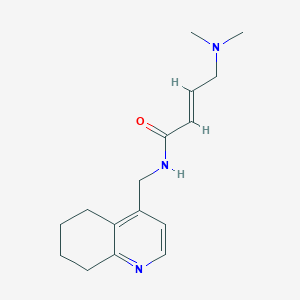
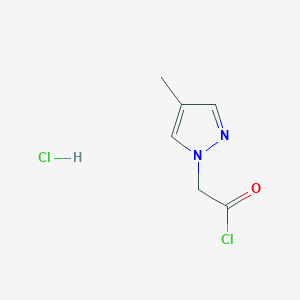
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)
